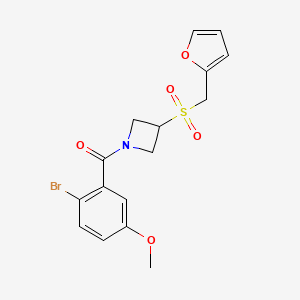

(2-Bromo-5-methoxyphenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

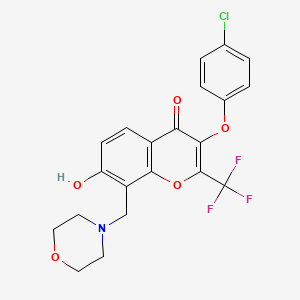

Description

"(2-Bromo-5-methoxyphenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone" is a complex organic compound with potential for various applications in chemical research and development. Its structure suggests it could have unique chemical and physical properties, making it a subject of scientific interest.

Synthesis Analysis

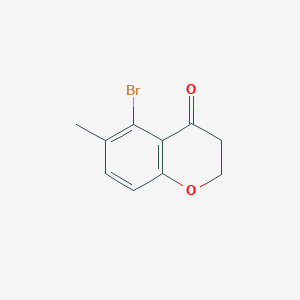

The synthesis of related compounds involves multi-step chemical reactions, including acylation, bromination, and Grignard reactions. For example, the synthesis of similar dihydronaphthalene compounds involves acylation followed by a Grignard reaction, demonstrating complex synthetic routes for compounds with related structural motifs (Jones et al., 1979).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of related compounds. For instance, the crystal structure determination of a compound synthesized from 4-bromophenol and benzoyl chloride shows specific monoclinic space group characteristics, providing a basis for understanding the structural properties of similar compounds (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Compounds with furan and azetidinone moieties can participate in various chemical reactions, including the synthesis of furans and cyclopentenones from dibromo compounds. Such reactions highlight the chemical versatility and potential reactivity of the target compound, enabling the formation of novel heterocyclic structures (Watterson et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure, melting points, and solubility, are crucial for understanding the behavior of chemical compounds. The detailed crystallographic analysis of related compounds, like the one synthesized from 4-bromophenol and benzoyl chloride, offers insights into the physical characteristics that could be expected for "(2-Bromo-5-methoxyphenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone" (Kuang Xin-mou, 2009).

Scientific Research Applications

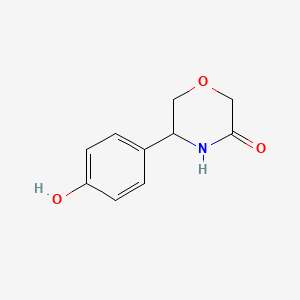

Synthesis and Biological Evaluation

Research focusing on the synthesis and biological evaluation of bromophenol derivatives, which share some structural similarities with the mentioned compound, has shown significant potential in medicinal applications. For instance, the study by Akbaba et al. (2013) highlighted novel bromophenol derivatives synthesized for their carbonic anhydrase inhibitory activities, revealing their potential in designing inhibitors for enzymes involved in various physiological disorders, including glaucoma and edema (Akbaba et al., 2013).

Antioxidant Properties

The antioxidant properties of bromophenol derivatives were explored by Çetinkaya et al. (2012), where synthesized compounds demonstrated effective radical scavenging activities. Such findings suggest the potential use of structurally similar compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer potentials of furan and bromophenol derivatives have been studied, indicating their efficacy against various bacterial strains and cancer cell lines. For example, Công et al. (2020) synthesized 2-aroyl-5-bromobenzo[b]furan-3-ol compounds with cytotoxic activity on human cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Công et al., 2020).

Synthetic Applications

On the synthetic front, studies like that by Jagannadham et al. (2019) on the design of 2-azetidinones scaffolds and their derivatives highlight the chemical versatility and potential pharmaceutical relevance of compounds bearing structural resemblances to the one . This research underscores the significance of such compounds in drug design and synthesis (Jagannadham et al., 2019).

properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-22-11-4-5-15(17)14(7-11)16(19)18-8-13(9-18)24(20,21)10-12-3-2-6-23-12/h2-7,13H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXSIUVTJMJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxyphenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)

![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)